Methyl 2,3-dimethylbenzoylformate
Description
Methyl 2,3-dimethylbenzoylformate is a methyl ester derivative of 2,3-dimethylbenzoylformic acid. The molecule consists of a benzoylformate backbone with methyl substituents at the 2- and 3-positions of the aromatic ring and a methyl ester group at the carbonyl terminus. Such esters are typically intermediates in organic synthesis, particularly in cyclization or functionalization reactions .
Properties
IUPAC Name |
methyl 2-(2,3-dimethylphenyl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-5-4-6-9(8(7)2)10(12)11(13)14-3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYCNUHVLBNGQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,3-dimethylbenzoylformate can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 2,3-dimethylbenzoyl chloride with methyl formate in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Chemical Reactions Involving Methyl 2,3-Dimethylbenzoylformate
This compound can undergo several significant chemical reactions:
Hydrolysis
This compound can hydrolyze in the presence of water to yield the corresponding acid and alcohol.
-
Reaction :
Decarboxylation
Under certain conditions, methyl benzoylformate can undergo decarboxylation, leading to the formation of methyl ketones.
-
Reaction :
Electrophilic Aromatic Substitution
Due to the presence of an electron-rich aromatic ring, this compound is susceptible to electrophilic aromatic substitution reactions.
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Example Reaction : Nitration or sulfonation can occur under appropriate conditions.
Research Findings on this compound
Recent studies have explored various aspects of methyl benzoylformates in organic synthesis:
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Biocatalysis : Research indicates that enzymes such as benzoylformate decarboxylase can utilize methyl benzoylformates as substrates for producing chiral compounds .
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Photochemical Reactions : Methyl benzoylformates have been investigated for their potential in photoinitiated polymerization processes due to their ability to generate free radicals upon UV irradiation .
Scientific Research Applications
Key Applications
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UV-Curable Coatings and Inks
- Methyl 2,3-dimethylbenzoylformate acts as a photoinitiator in UV-curable coatings and inks. When exposed to UV light, it initiates the polymerization process, leading to rapid curing.
- Industries : Automotive, electronics, packaging.
- Benefits : Fast drying times, excellent durability, and resistance to wear.
Property Value Solubility Soluble in organic solvents (e.g., ethanol, acetone) Reactivity Photoinitiator for polymerization Applications Coatings, inks -
Agricultural Chemicals
- It serves as an intermediate in the synthesis of herbicides such as Benzimidazolinone. This herbicide is effective against a wide range of weeds and is crucial for crop protection.
- Case Study : The synthesis of Benzimidazolinone from this compound demonstrates its importance in agricultural formulations.
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Organic Synthesis
- This compound is utilized as a versatile building block in organic synthesis. Its chemical reactivity allows for the introduction of various functional groups.
- Applications : Synthesis of pharmaceuticals and specialty chemicals.
- Example : Its role in synthesizing bioactive compounds highlights its significance in medicinal chemistry.
-
Photopolymerization Processes
- The compound is used in photopolymerization processes due to its efficiency as a photoinitiator. It provides low-yellowing characteristics and good heat stability.
- Advantages : Reduces environmental impact compared to traditional methods that utilize more toxic materials.
Case Study 1: UV-Curable Coatings
A study conducted on the use of this compound in automotive coatings demonstrated that formulations containing this compound exhibited superior adhesion and scratch resistance compared to traditional coatings. The rapid curing time allowed for increased production efficiency without compromising quality.
Case Study 2: Herbicide Development
Research into the synthesis of Benzimidazolinone using this compound revealed that the compound significantly enhances the yield and purity of the final herbicide product. This efficiency is critical for meeting agricultural demands while minimizing environmental impact.
Mechanism of Action
The mechanism of action of methyl 2,3-dimethylbenzoylformate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in metabolic reactions. The presence of the benzoylformate moiety allows it to undergo decarboxylation reactions, which are crucial in various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 2,3-dimethylbenzoylformate with three analogs: Ethyl 2,3-dimethylbenzoylformate , Methyl benzoylformate , and Methyl 2-(trifluoromethyl)isonicotinate . Key differences lie in ester groups, aromatic substituents, and applications.
Structural and Functional Differences
Ethyl 2,3-Dimethylbenzoylformate
- Ester Group : Ethyl instead of methyl.
- Properties : Larger molecular weight (C₁₁H₁₂O₃ vs. C₁₀H₁₀O₃ for the methyl analog) likely reduces solubility in polar solvents.
- Status : Discontinued (as per commercial listings), suggesting challenges in synthesis or demand .
Methyl Benzoylformate
- Aromatic Substituents : Lacks methyl groups at the 2- and 3-positions.
- Applications : Used as a certified reference material (TraceCERT®), indicating reliability in analytical workflows .
- Reactivity : The absence of electron-donating methyl groups may reduce steric hindrance, favoring nucleophilic reactions.
Methyl 2-(Trifluoromethyl)isonicotinate
- Heterocyclic Core : Contains a pyridine ring with a trifluoromethyl group.
- Electronic Effects : The electron-withdrawing -CF₃ group enhances electrophilicity compared to methyl-substituted analogs .
Physical and Chemical Properties (Table 1)
Biological Activity
Methyl 2,3-dimethylbenzoylformate is an organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the class of α-keto esters. Its structure includes a carbonyl group, a carboxylic acid group, and an ester group, which contribute to its reactivity and biological significance. The compound can be synthesized through various methods, including the reaction of benzoylformic acid derivatives with methylating agents .
Biological Activity
1. Metabolic Significance:
this compound plays a crucial role in metabolic pathways. It is involved in the synthesis of important intermediates in the tricarboxylic acid cycle, which is vital for energy production in living organisms. Additionally, it serves as a precursor for various bioactive compounds that influence metabolic processes .
2. Enzyme Inhibition:
The compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it can inhibit oxyacetic acid enzymes, which are essential for the oxidation processes in animal metabolism . This inhibition can impact various physiological functions and may have therapeutic implications.
3. Antioxidant Activity:
Recent studies have indicated that this compound exhibits antioxidant properties. It has been shown to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cells. This activity is significant for protecting cellular components from damage and may contribute to its potential therapeutic effects against oxidative stress-related diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
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Hypoglycemic Effects:
A study evaluating various derivatives of benzoylformate found that certain modifications led to enhanced hypoglycemic activity. Compounds similar to this compound demonstrated significant reductions in blood glucose levels in experimental models . -
Cytotoxicity Assessments:
Research involving MTT assays on liver cell lines (LO2 cells) indicated that derivatives of this compound exhibited low toxicity at concentrations below 40 µM. This suggests a favorable safety profile for potential therapeutic applications . -
Mechanistic Insights:
Investigations into the mechanistic pathways revealed that compounds like this compound could modulate enzyme activities linked to metabolic disorders. The structural analysis showed that modifications at specific positions on the benzene ring significantly affected biological activity and enzyme interactions .
Comparative Analysis of Biological Activities
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Hypoglycemic effects | Modulation of glucose metabolism |
| Methyl benzoylformate | Enzyme inhibition | Inhibition of oxyacetic acid enzymes |
| Quinoxaline derivatives | Antioxidant properties | Scavenging ROS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
